n'-((9-Ethyl-9h-carbazol-3-yl)methylene)-3-(4-methylpiperazin-1-yl)propanehydrazide
Description
N′-((9-Ethyl-9H-carbazol-3-yl)methylene)-3-(4-methylpiperazin-1-yl)propanehydrazide (CAS: 303227-64-7) is a synthetic carbazole-derived hydrazide compound with a complex hybrid structure. Its molecular architecture comprises three key motifs:
- Carbazole core: The 9-ethyl-9H-carbazol-3-yl group provides a planar aromatic system known for intercalative interactions with biological targets, such as DNA or enzymes .
- Propanehydrazide backbone: The hydrazide linker (-NH-NH-) and propane chain enhance solubility and enable structural flexibility, facilitating binding to diverse receptors .
- 4-Methylpiperazine substituent: This heterocyclic amine improves pharmacokinetic properties, including membrane permeability and metabolic stability, due to its basic nitrogen and small steric profile .
The compound has been cataloged in supplier databases (e.g., ECHEMI) but lacks publicly reported synthesis protocols or biological data in peer-reviewed literature .
Properties
Molecular Formula |
C23H29N5O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C23H29N5O/c1-3-28-21-7-5-4-6-19(21)20-16-18(8-9-22(20)28)17-24-25-23(29)10-11-27-14-12-26(2)13-15-27/h4-9,16-17H,3,10-15H2,1-2H3,(H,25,29)/b24-17+ |
InChI Key |
JVYSYLZOQROXEC-JJIBRWJFSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CCN3CCN(CC3)C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CCN3CCN(CC3)C)C4=CC=CC=C41 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of carbazole-hydrazide hybrids. Below is a structural and functional comparison with analogs:
Table 1: Structural Comparison
Key Observations
Carbazole Derivatives: Compounds like 5c () and the target share the 9-ethylcarbazol-3-yl group but differ in core structure (thiazolidinone vs. hydrazide). Thiazolidinone derivatives exhibit cytotoxicity against cancer cells (e.g., PC3, IC₅₀ ~10 µM) , suggesting the carbazole moiety’s role in anticancer activity. However, the target compound’s hydrazide backbone may alter target specificity .
Propanehydrazide Analogs :
- 3h () and the target both use propanehydrazide as a scaffold but differ in substituents (benzylpiperidine vs. methylpiperazine). Benzylpiperidine derivatives show cholinesterase inhibition, highlighting the importance of the piperazine/piperidine group in enzyme interaction .
- N′-(4-Nitrobenzylidene)propanehydrazides () replace methylpiperazine with nitroaryl groups, which may enhance redox activity but reduce solubility .
Piperazine-Containing Compounds: YPC-21440 () shares the 4-methylpiperazin-1-yl group with the target but uses a thiazolidinedione-imidazopyridazine core. Its nanomolar-range kinase inhibition underscores the piperazine group’s role in optimizing binding affinity .
Functional Implications
- Bioactivity Gaps : While analogs exhibit cytotoxicity, kinase inhibition, or enzyme modulation, the target compound’s biological profile remains uncharacterized.
Research Recommendations
- Synthetic Optimization : Adapt methods from (ultrasound-assisted hydrazine coupling) or (reflux conditions) for scalable synthesis.
- Biological Screening : Prioritize assays for cytotoxicity (SRB assay ), kinase inhibition (Pim kinases ), and cholinesterase activity .
- SAR Studies : Systematically modify the carbazole substituents (e.g., ethyl → methyl) or hydrazide linker length to refine activity.
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